Palmitoyl ethyltrimonium methosulfate
Description
Contextualization within Quaternary Ammonium (B1175870) Chemistry
Quaternary ammonium compounds (QACs) are a diverse class of organic compounds with a central, positively charged nitrogen atom covalently bonded to four organic substituents. orst.eduwikipedia.orgresearchgate.net This permanent positive charge, independent of the pH of the solution, is a defining characteristic of QACs and distinguishes them from primary, secondary, or tertiary ammonium cations. wikipedia.org
The classification of QACs can be approached from several perspectives, often based on the nature of the four organic groups attached to the nitrogen atom. These groups can be alkyl, aryl, or other organyl groups. wikipedia.org One common classification system categorizes QACs into "generations," reflecting their historical development and biocidal activity. aldebaransistemas.com Another system, utilized by regulatory bodies like the U.S. Environmental Protection Agency (EPA), groups them based on structural similarities for toxicological evaluation. orst.edunih.gov
The primary structural archetypes are determined by the substituents on the nitrogen atom. These can range from simple tetraalkylammonium compounds to more complex structures involving benzyl (B1604629) rings or polymeric chains. nih.govnih.gov The length and nature of the alkyl chains significantly influence the compound's function, performance, and physical properties. nih.gov For instance, QACs used as surfactants typically possess one or two long alkyl chains. researchgate.net
| Classification Group | Structural Archetype/Key Features | Example(s) |
|---|---|---|
| First Generation | Alkyl dimethyl benzyl ammonium chloride (ADBAC); variable alkyl chain lengths (C12, C14 being common). aldebaransistemas.com | Benzalkonium chloride aldebaransistemas.com |
| Second Generation | Alkyl dimethyl ethylbenzyl ammonium chloride; contains an ethyl group on the aromatic ring. aldebaransistemas.com | N-Alkyl ethyl benzyl dimethyl ammonium chloride aldebaransistemas.com |
| Third Generation | Mixtures of First and Second Generation compounds. aldebaransistemas.com | Mixture of Benzalkonium chloride and N-Alkyl ethyl benzyl dimethyl ammonium chloride aldebaransistemas.com |
| Fourth Generation ("Twin Chain") | Contain two long, linear dialkyl chains and no benzene (B151609) ring. aldebaransistemas.com | Didecyl dimethyl ammonium chloride (DDAC) orst.edualdebaransistemas.com |
| Fifth Generation | Mixtures of Fourth Generation compounds with others (e.g., Second Generation). aldebaransistemas.com | Mixture of DDAC and ADBAC aldebaransistemas.commass.gov |
The term "trimonium" specifically refers to a quaternary ammonium cation where three of the substituents on the nitrogen atom are methyl groups (-N+(CH₃)₃). ireadlabelsforyou.com This structural motif is a common feature in a wide array of functional molecules. Palmitoyl (B13399708) ethyltrimonium methosulfate is a derivative of this motif, where the fourth substituent is a more complex organic group.
In chemical literature, trimonium derivatives are often categorized based on the nature of this fourth substituent. These can include:
Straight and branched-chain alkyl trimoniums: Where the fourth group is a simple hydrocarbon chain.
Amide trimoniums: Incorporating an amide linkage.
Alkanol trimoniums: Featuring a hydroxyl group.
Polymeric trimoniums: Where the trimonium group is part of a larger polymer structure, imparting a specific charge density to the macromolecule. ireadlabelsforyou.comscribd.com
The specific properties and applications of a trimonium compound are largely dictated by the chemical identity of this fourth, often larger, substituent.
Overview of Palmitoyl-Derived Surfactants in Academic Literature
Surfactants derived from fatty acids are a significant area of academic and industrial research, valued for their origin from renewable resources like vegetable oils and animal fats. capes.gov.brocl-journal.org Palmitic acid, a saturated 16-carbon fatty acid, is a common building block for these surfactants. ocl-journal.org The long hydrocarbon tail of the palmitoyl group provides the necessary hydrophobicity for surfactant activity.
Academic studies have explored the synthesis and properties of surfactants based on palmitic acid and various nitrogen-containing compounds. researchgate.net This research often investigates their surface-active properties, such as their ability to lower interfacial tension and their critical micelle concentration (CMC). researchgate.net The self-assembly of fatty acid-based cationic surfactants is another area of interest, with studies showing their ability to form structures like vesicles, particularly when the aliphatic chains are in a gel state. rsc.org The process of palmitoylation, the covalent attachment of fatty acids like palmitic acid to proteins, is also a widely studied post-translational modification in biochemistry, highlighting the broader chemical significance of the palmitoyl group. nih.gov
| Compound Name | Molecular Weight (g/mol) | Chemical Group |
|---|---|---|
| Palmitoyl ethyltrimonium methosulfate | 453.676 | Alkyl Trimonium Derivative |
| Lauroyl ethyltrimonium methosulfate | 397.569 | Alkyl Trimonium Derivative |
| Myristoyl ethyltrimonium methosulfate | 425.623 | Alkyl Trimonium Derivative |
| Stearoyl ethyltrimonium methosulfate | 481.730 | Alkyl Trimonium Derivative |
| Palmitoyl Carnitine | 399.608 | Alkanol Trimonium Derivative |
Properties
CAS No. |
116246-03-8 |
|---|---|
Molecular Formula |
C22H47NO6S |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C21H44NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;1-5-6(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
IASKQIFZUDEQJJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies for Palmitoyl Ethyltrimonium Methosulfate
Synthetic Pathways for Quaternization and Methosulfate Formation
A common synthetic route involves a two-stage process. The first stage is an esterification reaction between palmitic acid and an alkanolamine, such as N,N-dimethylethanolamine. This reaction is typically carried out at elevated temperatures, often in the range of 150-250°C, and may be facilitated by a catalyst to drive the reaction towards the formation of the fatty acid ester. googleapis.com
The second stage is the quaternization of the resulting tertiary amine ester. googleapis.com This is a crucial step that imparts the cationic nature to the surfactant. The quaternizing agent commonly used is dimethyl sulfate (B86663). googleapis.comgoogle.com The reaction is an SN2-type nucleophilic substitution, where the nitrogen atom of the tertiary amine attacks one of the methyl groups of dimethyl sulfate. This results in the formation of the quaternary ammonium (B1175870) cation and the methosulfate anion. The quaternization is often conducted in a polar solvent or, in some cases, without a solvent at temperatures ranging from 60-120°C. googleapis.comgoogle.com
Esterification: Palmitic Acid + N,N-Dimethylethanolamine → Palmitoyl (B13399708) Dimethylethanolamine + Water
Quaternization: Palmitoyl Dimethylethanolamine + Dimethyl Sulfate → Palmitoyl Ethyltrimonium Methosulfate
Interactive Data Table: General Reaction Conditions for Esterquat Synthesis
| Reaction Stage | Reactants | Typical Temperature Range (°C) | Catalyst/Reagent | Solvent |
| Esterification | Fatty Acid, Alkanolamine | 150 - 250 | Acid or Metal Catalyst (optional) | None or high-boiling solvent |
| Quaternization | Tertiary Amine Ester, Alkylating Agent | 60 - 120 | Dimethyl Sulfate | Polar solvents (e.g., isopropanol) or solvent-free |
Structural Modification Approaches for Tailored Molecular Design
The molecular architecture of this compound can be systematically altered to fine-tune its physicochemical properties, such as its solubility, substantivity to surfaces, and foaming characteristics. These modifications can be targeted at either the hydrophobic fatty acid tail or the hydrophilic quaternary ammonium head group.
Structural modifications to the hydrophobic tail can involve:
Varying the Alkyl Chain Length: Replacing palmitic acid (C16) with other fatty acids of different chain lengths (e.g., lauric acid (C12) or stearic acid (C18)) can impact the compound's solubility and conditioning effect. Longer chains generally lead to increased hydrophobicity. nih.gov
Introducing Unsaturation: The use of unsaturated fatty acids, such as oleic acid, can alter the packing of the surfactant molecules, affecting the fluidity of the adsorbed layer and potentially improving biodegradability. jst.go.jp
Branching of the Alkyl Chain: Introducing branching in the fatty acid backbone can disrupt the crystalline packing of the surfactant, leading to lower melting points and potentially enhanced solubility in various formulations. sciengine.com
Modifications to the hydrophilic head group can include:
Altering the Alkyl Groups on the Nitrogen: While the "ethyltrimonium" designation specifies the groups on the nitrogen, variations can be introduced to create analogous compounds with different properties. For example, replacing the methyl groups with larger alkyl groups can increase the steric bulk around the cationic center, influencing its interaction with surfaces.
Changing the Spacer Group: The ethylene (B1197577) spacer between the ester and the nitrogen can be modified. For instance, using a longer or more flexible spacer could affect the orientation of the molecule at interfaces.
Principles of Green Chemistry in Synthesis Optimization
The chemical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally benign processes. The synthesis of this compound can be optimized by incorporating these principles, particularly through the use of renewable feedstocks and sustainable reaction methodologies.
A key aspect of green chemistry is the use of renewable resources as starting materials. For this compound, both the palmitic acid and the ethanolamine (B43304) moiety can be derived from bio-based sources.
Renewable Palmitic Acid: Palmitic acid is a common fatty acid found in various vegetable oils, such as palm oil, and animal fats. polymerexpert.biz The utilization of these renewable sources reduces the reliance on petrochemical feedstocks. nih.gov Furthermore, emerging technologies are exploring the production of fatty acids from food waste through fermentation processes, offering an even more sustainable route. lubesngreases.com
Bio-based Ethanolamines: While traditionally produced from petrochemical sources like ethylene oxide and dimethylamine, there is growing research into producing ethanolamines from bio-based routes. sintez-oka.comgoogle.com For instance, bio-ethanol, derived from the fermentation of sugars, can be a precursor for ethylene, which can then be converted to ethylene oxide.
Interactive Data Table: Examples of Renewable Feedstocks
| Component of this compound | Conventional Source | Renewable Feedstock Examples |
| Palmitoyl Group | Petrochemical-derived fatty acids | Palm oil, Animal fats, Fermentation of food waste |
| Ethyltrimonium Group | Ethylene oxide, Dimethylamine (from petrochemicals) | Bio-ethanol derived ethylene, Bio-based amines |
In addition to renewable feedstocks, the development of greener reaction conditions is crucial for sustainable synthesis.
Enzymatic Catalysis: Lipases can be used as biocatalysts for the esterification of fatty acids and alkanolamines. researchgate.net Enzymatic reactions often proceed under milder conditions (lower temperature and pressure) and can exhibit high selectivity, reducing the formation of by-products. This can lead to a more energy-efficient process with less waste.
Greener Solvents: The use of volatile organic solvents in chemical reactions is a significant environmental concern. Research into alternative, more sustainable solvents is ongoing. For quaternization reactions, ionic liquids and deep eutectic solvents are being explored as "greener" alternatives to conventional organic solvents. nih.gov These solvents can offer advantages such as low volatility, high thermal stability, and in some cases, enhanced reaction rates. nih.govnumberanalytics.com Solvent-free reaction conditions, where the molten reactants themselves act as the reaction medium, are also a highly desirable green alternative. google.com
Alternative Alkylating Agents: While dimethyl sulfate is a common and effective quaternizing agent, it is also highly toxic. Green chemistry principles encourage the exploration of less hazardous alternatives. Dimethyl carbonate, for instance, is considered a greener methylating agent due to its lower toxicity and biodegradability. rsc.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint from cradle to gate.
Fundamental Investigations into Structure Function Relationships
Molecular Architecture and Cationic Charge Distribution
Palmitoyl (B13399708) ethyltrimonium methosulfate is a quaternary ammonium (B1175870) compound, a class of cationic surfactants often referred to as "esterquats". nih.gov Its molecular structure is amphiphilic, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component. This dual nature is central to its functionality.
The key components of its molecular architecture are:
A long hydrophobic alkyl chain : This is the palmitoyl group, derived from palmitic acid, which is a 16-carbon saturated fatty acid (C16). nih.govresearchgate.net This non-polar tail is responsible for the molecule's oil-soluble characteristics.
An ester linkage : This functional group connects the hydrophobic tail to the hydrophilic head. The presence of this ester bond is a defining feature of esterquats and makes the molecule susceptible to hydrolysis, which is a key factor in its biodegradability. nih.govnih.gov
Table 1: Molecular Properties of Palmitoyl Ethyltrimonium Methosulfate
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₄₄NO₂·CH₃O₄S |
| Molecular Weight | 453.68 g/mol |
| Cationic Moiety | Palmitoyl ethyltrimonium (C₂₁H₄₄NO₂⁺) |
| Anionic Moiety | Methosulfate (CH₃O₄S⁻) |
Source: Compiled from publicly available chemical databases. nih.gov
Interfacial Chemistry and Surface-Active Mechanisms
The amphiphilic nature of this compound drives its surface-active behavior. When introduced into a system containing both oil and water, the molecules spontaneously migrate to the interface between the two phases. They align themselves with the hydrophobic palmitoyl tail embedded in the oil phase and the hydrophilic cationic head group residing in the water phase. This arrangement reduces the interfacial tension between the oil and water, a fundamental mechanism of all surfactants.
Mechanisms of Emulsification and Emulsion Stabilization
This compound functions as an emulsifier, facilitating the dispersion of one immiscible liquid into another, such as oil in water (O/W). The mechanisms by which it achieves this are twofold:
Reduction of Interfacial Tension : By accumulating at the oil-water interface, the surfactant molecules lower the energy required to create new oil droplets within the water phase, promoting the formation of a stable emulsion.
Formation of a Protective Barrier : The surfactant molecules form a film around the dispersed oil droplets. This film acts as a physical barrier, preventing the droplets from coalescing. Furthermore, because the head groups are positively charged, the surfaces of the oil droplets acquire a net positive charge. This leads to electrostatic repulsion between the droplets, further enhancing the stability of the emulsion and preventing phase separation.
Self-Assembly Phenomena: Micellization and Liquid Crystalline Phases
In aqueous solutions, once the concentration of this compound surpasses a certain point, known as the Critical Micelle Concentration (CMC) , the molecules begin to self-assemble into organized aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic cationic heads form the outer surface, interacting with the surrounding water molecules.
Table 2: Critical Micelle Concentration (CMC) of a Structurally Related C16 Cationic Surfactant
| Surfactant | Temperature (°C) | CMC (mol/L) |
|---|---|---|
| Hexadecyltrimethylammonium Bromide (CTAB) | 25 | ~9.2 x 10⁻⁴ |
Source: Data compiled from publicly available scientific literature on surfactant properties.
At higher concentrations, these surfactants can form more complex, ordered structures known as liquid crystalline phases . These phases, such as the hexagonal (H₁) and lamellar (Lα) phases, represent a state of matter intermediate between a true liquid and a solid crystal. researchgate.netnih.gov The specific phase formed depends on factors like surfactant concentration, temperature, and the presence of other substances in the solution. researchgate.netnih.gov For C16 alkyltrimethylammonium surfactants, the typical progression with increasing concentration is from spherical micelles to cylindrical micelles arranged in a hexagonal lattice, and then to lamellar bilayers. nih.gov
Mechanistic Studies of Interactions with Microorganism Lipid Bilayers
The cationic nature of this compound is fundamental to its antimicrobial properties. Many microorganisms, particularly bacteria, have a net negative charge on their cell surfaces due to the presence of components like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
The initial step in the antimicrobial action is the electrostatic attraction between the positively charged quaternary ammonium head group of the surfactant and the negatively charged microbial cell surface. This leads to the adsorption of the surfactant onto the cell membrane.
Proposed Models for Antimicrobial Action
Following the initial adsorption, the antimicrobial activity of quaternary ammonium compounds like this compound is believed to proceed through a multi-step process that disrupts the cell membrane's structure and function. The prevailing models suggest the following sequence:
Binding and Insertion : The hydrophobic palmitoyl tail penetrates the hydrophobic core of the microbial lipid bilayer. This insertion disrupts the ordered packing of the membrane phospholipids.
Membrane Disorganization : The presence of the bulky surfactant molecules within the membrane leads to a loss of membrane integrity, increased fluidity, and the formation of pores or channels.
Leakage of Cellular Contents : This disruption of the membrane barrier results in the leakage of essential intracellular components, such as ions (e.g., K⁺), metabolites, and even larger molecules like RNA and proteins.
Cell Lysis and Death : The extensive loss of cellular contents and the collapse of the membrane potential ultimately lead to cell death.
The length of the alkyl chain is a critical factor in the antimicrobial efficacy of these compounds. For single-chain quaternary ammonium surfactants, optimal activity is often observed with chain lengths between C12 and C16. The 16-carbon chain of this compound falls within this effective range.
While specific minimum inhibitory concentration (MIC) data for this compound is not widely published, studies on related esterquats provide insight into their efficacy.
Table 3: Representative Antimicrobial Activity of Esterquats with C16/C18 Chains
| Microorganism | Type | Efficacy |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Effective |
| Escherichia coli | Gram-negative bacteria | Effective |
Source: Data synthesized from studies on the antimicrobial properties of C16-C18 esterquats. It is generally observed that these compounds show significant activity against a broad spectrum of bacteria.
Advanced Analytical Methodologies for Compound Characterization
Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive identification and structural verification of molecules like Palmitoyl (B13399708) ethyltrimonium methosulfate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools that provide detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C), offering insights into the connectivity and spatial arrangement of atoms within a molecule. For a compound like Palmitoyl ethyltrimonium methosulfate, ¹H NMR would be used to identify the protons in different parts of the molecule, such as the long palmitoyl chain, the ethyl linker, and the trimethylammonium headgroup.
As a representative example, the ¹H NMR spectrum of CTAB reveals distinct signals corresponding to its different proton environments. acs.orgnih.govresearchgate.net
Interactive Table: Representative ¹H NMR Chemical Shifts for Cetyltrimethylammonium Bromide (CTAB) in D₂O
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Terminal Methyl (ω-CH₃) | ~0.8-0.9 | Triplet | Furthest upfield signal, characteristic of the end of the alkyl chain. |
| Methylene (B1212753) Chain (-(CH₂)₁₄-) | ~1.2-1.4 | Broad Multiplet | A large, overlapping signal representing the bulk of the aliphatic chain. |
| Methylene (β-CH₂) | ~1.6-1.7 | Multiplet | The methylene group adjacent to the α-methylene. |
| Methylene (α-CH₂) | ~3.2-3.3 | Multiplet | The methylene group directly attached to the nitrogen atom, shifted downfield due to the electron-withdrawing effect of the quaternary nitrogen. |
| N-Methyl (N(CH₃)₃) | ~3.0-3.1 | Singlet | A sharp, intense singlet corresponding to the nine equivalent protons of the three methyl groups on the nitrogen. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, with a molecular formula of C₂₁H₄₄NO₂.CH₃O₄S and a molecular weight of approximately 453.68 g/mol , electrospray ionization (ESI) would be a suitable technique. nih.govncats.io The analysis would be expected to show a prominent peak for the cationic portion of the molecule, [C₂₁H₄₄NO₂]⁺, at m/z 342.58. nih.gov
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities and for its quantification in raw materials and finished products.
Given its cationic nature and lack of a strong UV chromophore in the aliphatic chain, several HPLC methods can be adapted for the analysis of long-chain quaternary ammonium (B1175870) compounds. mdpi.comnih.govnih.gov A common approach is reversed-phase HPLC, often with the use of an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for universal detection. Alternatively, ion-pairing chromatography can be employed to enhance retention and separation on a reversed-phase column.
Interactive Table: Representative HPLC Method Parameters for the Analysis of Long-Chain Quaternary Ammonium Surfactants
| Parameter | Typical Conditions |
| Column | C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water/buffer (e.g., ammonium formate) is often used. |
| Detector | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection at low wavelengths (~205-215 nm) can also be used. researchgate.net |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
The results of an HPLC analysis provide a chromatogram showing the peak for the main compound and any impurities present. The area under the peak is proportional to the concentration, allowing for quantitative analysis and purity determination.
Thermophysical and Rheological Characterization of Formulated Systems
The performance of cosmetic formulations containing this compound is heavily dependent on their physical properties, which are assessed through thermal and rheological analyses. These techniques help in understanding the stability and textural attributes of products like hair conditioners and skin creams.
Thermophysical Characterization: Techniques such as Differential Scanning Calorimetry (DSC) can be used to study the thermal transitions of the formulated system, providing information on the melting behavior of the lipid components and the stability of the emulsion structure.
Rheological Characterization: Rheology is the study of the flow and deformation of matter. For cosmetic emulsions, rheological measurements are crucial for characterizing properties like viscosity, spreadability, and the "feel" of the product. acs.orgresearchgate.netacs.org Using a rheometer, one can perform various tests, such as determining the viscosity as a function of shear rate (flow curve) and measuring the viscoelastic properties (storage modulus G' and loss modulus G'').
As a representative example, the rheological behavior of aqueous solutions of CTAB has been extensively studied. acs.orgsc.edujournaldephysique.orgacs.org These studies show that at certain concentrations and conditions, CTAB can form wormlike micelles, leading to viscoelastic behavior.
Interactive Table: Representative Rheological Parameters for a Cationic Surfactant (CTAB) Solution
| Parameter | Description | Typical Observation |
| Viscosity (η) | A measure of a fluid's resistance to flow. | For surfactant solutions, viscosity can vary significantly with concentration and shear rate. Shear-thinning behavior is common in formulated products. |
| Storage Modulus (G') | Represents the elastic component of a viscoelastic material. | Higher G' indicates a more structured, gel-like system. |
| Loss Modulus (G'') | Represents the viscous component of a viscoelastic material. | Higher G'' indicates a more liquid-like system. |
| Yield Stress | The minimum stress required to initiate flow. | Important for products that need to stay in place but also spread easily, such as creams. |
Surface Analysis Techniques for Interfacial Phenomena
As a cationic surfactant, this compound functions by adsorbing at interfaces (e.g., air-water, oil-water, and hair surface-water), which is fundamental to its role in conditioning and emulsification. Surface analysis techniques are used to quantify this interfacial activity.
Surface Tension Measurement: The ability of a surfactant to reduce the surface tension of water is a key measure of its efficiency. This is typically measured using techniques like the du Noüy ring method or the Wilhelmy plate method with a tensiometer. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is often determined from the break in the plot of surface tension versus the logarithm of surfactant concentration.
For the representative compound CTAB, the surface tension of its aqueous solutions has been well-characterized. acs.orgijcce.ac.iracs.orgresearchgate.net
Interactive Table: Representative Surface Tension Data for Cetyltrimethylammonium Bromide (CTAB) in Water at 25°C
| Concentration (mol/L) | Surface Tension (mN/m) |
| 0 (Pure Water) | ~72 |
| 1 x 10⁻⁵ | ~60 |
| 1 x 10⁻⁴ | ~45 |
| 1 x 10⁻³ (approx. CMC) | ~36 |
| > 1 x 10⁻³ | ~36 |
Note: These are approximate values to illustrate the trend. The CMC of CTAB is approximately 9.2 x 10⁻⁴ mol/L.
By employing this array of advanced analytical methodologies, formulators and quality control analysts can gain a comprehensive understanding of this compound, ensuring its proper identification, purity, and performance in final product applications.
Environmental Chemistry and Biodegradation Pathways
Assessment of Biodegradability and Ecotransformation Potential
For long-chain QACs, the rate of biodegradation can be slower compared to their shorter-chain counterparts. researchgate.net However, studies on various QACs have shown that biodegradation does occur. For instance, research on alkyl trimethyl ammonium (B1175870) chlorides, which are structurally related to Palmitoyl (B13399708) ethyltrimonium methosulfate, indicates they are readily biodegradable. whamine.com The ecotransformation of QACs in aerobic environments is primarily a microbial process. rsc.org Some microorganisms can utilize QACs as a source of carbon and energy. nih.gov The initial step in the biodegradation of some QACs involves the cleavage of the alkyl chain from the quaternary nitrogen, a process known as dealkylation. nih.govresearchgate.net
Table 1: General Biodegradability of Quaternary Ammonium Compounds
| Compound Class | Biodegradation Potential | Influencing Factors |
| Long-Chain Alkyl Trimethyl Ammonium Salts | Generally biodegradable under aerobic conditions. whamine.com | Alkyl chain length, presence of co-metabolites, microbial community composition. researchgate.netrsc.org |
| Dialkyl Dimethyl Ammonium Salts | Biodegradability can be slower than for mono-alkyl QACs. whamine.com | Stronger sorption to solids can reduce bioavailability for degradation. nih.govnih.gov |
This table provides a generalized overview based on the broader class of quaternary ammonium compounds due to the lack of specific data for Palmitoyl ethyltrimonium methosulfate.
Identification of Environmental Degradation Products
The environmental degradation of QACs can lead to the formation of various intermediate and final products. For some QACs, such as benzalkonium chlorides (BACs), a primary degradation pathway involves dealkylation, resulting in the formation of benzyldimethylamine and the corresponding long-chain alkyl group. nih.gov These initial degradation products are often significantly less toxic than the parent compound. researchgate.net
Further degradation of these intermediates can occur, leading to more complete mineralization. However, the specific degradation products of this compound have not been extensively studied. Based on the general degradation pathways of other long-chain QACs, it is plausible that its degradation would proceed through the cleavage of the palmitoyl chain and the ethyltrimonium methosulfate head group. The ultimate degradation products would be expected to be carbon dioxide, water, ammonia, and sulfate (B86663).
Table 2: Potential Degradation Products of Long-Chain QACs
| Parent Compound Type | Potential Degradation Pathway | Potential Intermediate Products |
| Alkyl Trimethyl Ammonium Salts | Aerobic biodegradation (Dealkylation) | Long-chain fatty alcohol, Trimethylamine |
| Benzalkonium Chlorides | Aerobic biodegradation (Dealkylation) | Benzyldimethylamine, Long-chain fatty aldehyde/acid. nih.gov |
This table presents potential degradation products based on studies of other QACs, as specific data for this compound is not available.
Sorption and Mobility in Environmental Compartments
A defining characteristic of cationic surfactants like this compound is their strong tendency to sorb to negatively charged surfaces. nih.govacs.orgresearchgate.net In the environment, materials such as soil, sediment, and sewage sludge have an abundance of negatively charged sites on clay minerals and organic matter. ca.gov The positively charged headgroup of the QAC molecule is electrostatically attracted to these sites, leading to strong binding. acs.org
This strong sorption has significant implications for the mobility of this compound in the environment. Once released into wastewater, a substantial portion is expected to partition onto the solid phase during wastewater treatment, becoming concentrated in sewage sludge. nih.govnih.gov If this sludge is applied to land, the compound will likely remain in the soil matrix with limited potential for leaching into groundwater. ca.gov In aquatic environments, it is expected to associate with suspended solids and eventually settle into the sediment. nih.gov The mobility of QACs is therefore generally considered to be low. ca.gov
Table 3: Environmental Compartment Affinity of Cationic Surfactants
| Environmental Compartment | Affinity | Primary Interaction Mechanism |
| Soil and Sediment | High | Electrostatic attraction to negatively charged clay and organic matter. researchgate.netca.gov |
| Water Column (dissolved) | Low | Strong sorption to suspended solids leads to removal from the water column. nih.gov |
| Groundwater | Very Low | Low mobility in soil limits the potential for leaching. ca.gov |
This table reflects the general behavior of cationic surfactants in the environment.
Evaluation of Environmental Persistence and Fate Modeling
The environmental persistence of a chemical is a function of its degradation rate and its resistance to removal processes. For this compound, its persistence is influenced by the interplay between its biodegradability and its strong sorption tendencies. While QACs can be biodegradable, their strong binding to soil and sediment can reduce their bioavailability to microorganisms, thereby slowing down the degradation process. nih.govnih.gov
Under aerobic conditions, such as in the upper layers of soil or in aerated surface waters, biodegradation is expected to be the primary degradation pathway. nih.gov However, in anaerobic environments, such as deeper sediments or in anaerobic digesters during wastewater treatment, the degradation of many QACs is significantly slower. nih.gov
Fate modeling for QACs is complex due to the need to account for both sorption and degradation processes, which can be influenced by a variety of environmental factors including pH, temperature, and the nature of the solid matrices. acs.org Models for predicting the environmental concentration of QACs often highlight wastewater treatment plants as a major sink, with significant partitioning to sludge. acs.org The subsequent application of this sludge to land represents a primary route of entry into the terrestrial environment. acs.org The European Chemicals Agency (ECHA) has noted that some long-chain aliphatic quaternary ammonium compounds may have properties that lead to them being persistent, bioaccumulative, and toxic (PBT). useforesight.io
Table 4: Factors Influencing the Environmental Persistence of Long-Chain QACs
| Factor | Influence on Persistence |
| Sorption | Increases persistence by reducing bioavailability for degradation. nih.govnih.gov |
| Aerobic Conditions | Decreases persistence by promoting biodegradation. nih.gov |
| Anaerobic Conditions | Increases persistence due to slower degradation rates. nih.gov |
| Alkyl Chain Length | Longer chains can sometimes lead to slower degradation. researchgate.net |
This table summarizes general factors for the persistence of long-chain QACs.
Inter Material Compatibility and Formulation Behavior
Interactions with Polymeric and Macromolecular Systems
The interaction between Palmitoyl (B13399708) ethyltrimonium methosulfate and various polymers is a cornerstone of its functionality in conditioning products. As a cationic surfactant, it readily interacts with anionic and non-ionic polymers, and its compatibility with cationic polymers is also crucial for creating advanced formulations.
A key interaction is with cationic polymers such as Polyquaternium-10. elchemy.commakingcosmetics.com In aqueous solutions, both Palmitoyl ethyltrimonium methosulfate and Polyquaternium-10 carry a positive charge. This shared charge leads to a repulsive force that might seem counterintuitive for co-formulation. However, in the context of a hair conditioner, this interaction is beneficial. The cationic nature of both components enhances their substantivity to the negatively charged surface of the hair. blogspot.com The presence of this compound can influence the deposition efficiency of the cationic polymer, leading to a more uniform and effective conditioning film on the hair surface. This film reduces friction between hair fibers, resulting in improved combability and a smoother feel. nih.gov
The interaction with silicones, particularly amodimethicone and other functionalized silicones, is another critical aspect. This compound can act as a delivery aid for silicones. In a conditioner, the cationic nature of this compound helps to deposit the silicone onto the hair surface, where it can fill in gaps and smooth the cuticle. This synergistic interaction results in enhanced shine, reduced frizz, and improved manageability of the hair.
Synergistic and Antagonistic Effects in Multi-Component Chemical Systems
The performance of this compound is significantly influenced by its interactions with other surfactants and formulation chassis components, leading to either synergistic or antagonistic effects.
Synergistic Effects:
A pronounced synergistic effect is observed when this compound is combined with fatty alcohols such as cetyl alcohol, stearyl alcohol, and cetearyl alcohol. This combination is fundamental to the structure of many rinse-off conditioners. Together, they form a lamellar gel network (LGN), which is a stable, ordered structure that entraps water and other ingredients. This network is responsible for the characteristic thick and creamy texture of conditioners. The synergy between the cationic surfactant and the fatty alcohols leads to a significant increase in viscosity and stability of the formulation.
The table below illustrates the typical synergistic effect on viscosity when this compound is combined with a fatty alcohol.
Table 1: Illustrative Synergistic Viscosity Increase
| Formulation Component | Concentration (%) | Resulting Viscosity (cP) |
| This compound (in water) | 2 | ~100 |
| Cetearyl Alcohol (in water) | 5 | ~200 (at processing temperature) |
| This compound + Cetearyl Alcohol (in water) | 2 + 5 | >10,000 |
Antagonistic Effects:
Conversely, antagonistic effects are most notably observed when this compound is formulated with anionic surfactants, such as sodium lauryl ether sulfate (B86663) (SLES), which are common in shampoos. The positively charged cationic head of this compound interacts with the negatively charged anionic head of the surfactant. This can lead to the formation of an insoluble complex, known as a coacervate, which can precipitate out of the solution, leading to formulation instability and reduced efficacy of both surfactants. However, this interaction can be harnessed in 2-in-1 shampoo formulations, where controlled coacervation upon dilution during rinsing is designed to deposit the conditioning cationic surfactant onto the hair.
Stability Profiling of Formulated Systems
The stability of formulations containing this compound is critical for product shelf-life and performance. Stability is typically assessed under various stress conditions, including elevated and reduced temperatures.
Formulations based on the aforementioned lamellar gel network structure generally exhibit good stability. The ordered arrangement of the surfactant and fatty alcohol molecules creates a robust system that can resist phase separation. Standard stability testing protocols involve cycling the product through various temperatures. A stable formulation will show minimal changes in its physical characteristics, such as color, odor, and viscosity, after being subjected to these cycles.
A typical stability testing protocol for a conditioner containing this compound is outlined in the table below.
Table 2: Representative Stability Testing Protocol
| Test Parameter | Condition | Duration | Expected Outcome for a Stable Formulation |
| Accelerated Stability | 40°C | 3 months | No significant change in viscosity, pH, color, or odor. No phase separation. |
| Freeze-Thaw Cycling | -10°C for 24h, then 25°C for 24h | 3 cycles | No phase separation or significant change in texture upon thawing. |
| pH Stability | Room Temperature | 3 months | pH remains within the target range (typically 4.0-5.5 for conditioners). |
The chemical stability of this compound in a formulation is also a key consideration. Under typical formulation conditions (pH 4-7), the ester linkage in the molecule is generally stable. However, at extreme pH values (highly acidic or alkaline), it can be susceptible to hydrolysis, which would break down the molecule and diminish its conditioning performance.
Impact on Substrate Surface Characteristics
The primary function of this compound in personal care is to modify the surface characteristics of the substrate, most commonly hair or skin. As a cationic surfactant, it adsorbs onto negatively charged surfaces, forming a conditioning film.
On hair, this film alters the surface in several measurable ways. One of the most significant impacts is the reduction of friction between hair fibers. This is quantified through combing force measurements, where a significant decrease in the force required to comb through a hair tress is observed after treatment with a conditioner containing the compound. The reduction in friction leads to benefits such as easier detangling, reduced hair breakage, and a smoother feel.
Another key impact is the change in the hydrophobic/hydrophilic nature of the hair surface. Virgin hair has a naturally hydrophobic surface due to the presence of 18-methyleicosanoic acid (18-MEA). Chemical treatments can damage this layer, making the hair more hydrophilic and prone to frizz. Conditioners containing this compound can help to restore a more hydrophobic character to the hair surface. This can be quantified by measuring the contact angle of a water droplet on the hair surface; a higher contact angle indicates greater hydrophobicity. blogspot.comresearchgate.netaccessingredients.com
The table below provides an example of how this compound can affect key hair surface properties.
Table 3: Representative Impact on Hair Surface Properties
| Surface Property | Untreated Damaged Hair (Control) | Hair Treated with this compound Formulation |
| Wet Combing Force (g) | 150 | 30 |
| Dry Combing Force (g) | 50 | 15 |
| Water Contact Angle (°) | 75 | 105 |
Comparative Academic Studies Within the Quaternary Ammonium Compound Class
Comparative Analysis of Structure-Activity Relationships
The function and performance of a quaternary ammonium (B1175870) compound are intrinsically linked to its molecular structure, specifically the nature of the alkyl chains attached to the cationic nitrogen center. nih.gov Key structural components that dictate activity include the length of the hydrophobic alkyl chain(s) and the composition of the head group. themestizamuse.com
Hydrophobic Chain Length: The length of the primary alkyl chain is a critical determinant of a QAC's properties. Longer chains generally lead to increased hydrophobicity, which enhances the compound's deposition onto negatively charged surfaces like hair and skin. themestizamuse.com This deposition provides lubricity, softness, and conditioning effects. In the case of Palmitoyl (B13399708) ethyltrimonium methosulfate, the "palmitoyl" group corresponds to a C16 fatty chain. This places it in a similar category to Cetrimonium (B1202521) Chloride (CTAC), which also features a C16 alkyl chain. themestizamuse.comgalab.com In contrast, Behentrimonium Chloride (BTAC) and Behentrimonium Methosulfate (BTMS) possess a longer C22 alkyl chain, which typically imparts greater conditioning and a more waxy, substantive feel. themestizamuse.comases.in Shorter chain lengths, however, can offer advantages like better static reduction. chemistscorner.com
Head Group and Counter-ion: The trimethylammonium head group is common among conditioning quats. The permanent positive charge of the quaternary nitrogen is attracted to the slightly negative charge of hair and skin proteins, enabling it to adsorb onto the surface and function as a conditioning or antistatic agent. cosmeticsinfo.org The associated anion (in this case, methosulfate) primarily ensures solubility and stability of the compound but is generally considered to have no biological or functional role in the final formulation. frontiersin.org
Ester Linkage: A significant structural feature of Palmitoyl ethyltrimonium methosulfate is the ester bond within its structure (-C(=O)O-). This linkage, which connects the palmitic acid tail to the ethyltrimonium head, distinguishes it from simple alkyl quats like Cetrimonium Chloride. This feature places it in the sub-category of "esterquats." cossma.com The presence of an ester bond can influence the compound's interaction with surfaces and, most notably, its environmental profile.
| Compound | Primary Alkyl Chain Length | Key Structural Feature | Typical Associated Anion | Resulting Performance Characteristic |
|---|---|---|---|---|
| This compound | C16 | Ester Linkage | Methosulfate | Good conditioning with enhanced biodegradability. |
| Cetrimonium Chloride | C16 | Alkyl Quat | Chloride | Effective detangling and static reduction; water-soluble. themestizamuse.comchemistscorner.com |
| Behentrimonium Methosulfate | C22 | Alkyl Quat | Methosulfate | Strong conditioning, lubricity, and substantivity; less water-soluble. themestizamuse.comases.in |
Differential Performance in Interfacial and Surface Chemistry
As cationic surfactants, QACs are highly active at interfaces, such as the oil-water interface in an emulsion or the air-surface interface on hair. nih.gov Their amphiphilic nature—having both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail—allows them to reduce interfacial tension and act as emulsifiers, helping to stabilize mixtures of oil and water. holisticenchilada.com
The performance of this compound in this context is influenced by its C16 chain and ester linkage.
Emulsification and Texture: QACs like Behentrimonium Methosulfate are well-regarded for their ability to create stable cationic emulsions, lending a thick, creamy consistency to products like hair conditioners and lotions. holisticenchilada.com The long C22 chain of behentrimonium compounds contributes to a waxy texture and a "powdery" after-feel. this compound, with its C16 chain, would be expected to provide effective emulsification, though perhaps with a less heavy or occlusive feel compared to its C22 analogue, making it suitable for a wider range of hair types.
Surface Deposition and Conditioning: The primary function of trimonium compounds in hair care is to condition the hair. They deposit onto the negatively charged cuticle, reducing friction between strands, which eases combing and reduces static. beautycon.com The length of the alkyl chain affects the degree of deposition and the resulting sensory feel. Cetrimonium Chloride (C16) is known for providing good slip and detangling and is easily rinsed. themestizamuse.com Behentrimonium Chloride (C22) offers more potent conditioning and lubricity due to its longer chain, which makes it less soluble in water. themestizamuse.comchemistscorner.com this compound (C16) would likely offer conditioning performance comparable to cetrimonium, providing effective detangling and smoothing without significant buildup.
| Compound | Interfacial Property | Performance in Emulsions | Hair Conditioning Effect |
|---|---|---|---|
| This compound | Cationic Surfactant, Emulsifier | Forms stable cationic emulsions. | Provides detangling and smoothing, likely with a light feel. |
| Cetrimonium Chloride | Cationic Surfactant, Anti-static Agent cosmeticsinfo.org | Effective emulsifier and cleansing surfactant. cosmeticsinfo.org | Excellent for detangling and reducing static; easily rinsed. themestizamuse.com |
| Behentrimonium Methosulfate | Cationic Surfactant, Potent Emulsifier holisticenchilada.com | Creates thick, creamy emulsions with a powdery feel. | Provides deep conditioning and significant slip; very substantive. ases.in |
Comparative Environmental Behavior and Biodegradation Kinetics
The environmental fate of QACs is a subject of significant academic interest. nih.govpandemicpact.org When products containing these compounds are washed "down-the-drain," they enter wastewater treatment systems. nih.gov A key characteristic of QACs is their strong tendency to sorb (bind) to solids like wastewater sludge, sediment, and soil. nih.govnih.gov This sorption significantly reduces their concentration in the water column, thereby mitigating their potential toxicity to aquatic organisms. nih.gov
The biodegradability of QACs, however, varies considerably with their chemical structure. nih.gov This is where the distinction between traditional alkyl quats and esterquats becomes critical.
Alkyl Quats: Conventional alkyl quats like Cetrimonium Chloride and Behentrimonium Chloride are known to be less readily biodegradable. cossma.com Their degradation in the environment can be slow.
Esterquats: The introduction of an ester linkage into the QAC molecule, as seen in this compound, provides a "weak spot" that is susceptible to hydrolysis. cossma.com This chemical or enzymatic cleavage of the ester bond breaks the molecule into smaller, more easily biodegradable fragments (in this case, palmitic acid and an ethyltrimonium derivative). This structural feature makes esterquats "readily biodegradable" and thus a more environmentally favorable alternative to their alkyl quat counterparts. cossma.com
| Compound Class | Example(s) | Key Structural Feature for Biodegradation | Biodegradation Profile |
|---|---|---|---|
| Esterquat | This compound, Dioleoylethyl Hydroxyethylmonium Methosulfate | Ester bond susceptible to hydrolysis. cossma.com | Readily biodegradable. cossma.com |
| Alkyl Quat | Cetrimonium Chloride, Behentrimonium Chloride | Stable carbon-nitrogen bonds. | Lower biodegradability, more persistent. cossma.comskooncosmetics.com |
Insights from Analogous "Trimonium" Compounds
Much of the understanding of this compound can be inferred from extensive research on its close analogues, Cetrimonium Chloride and Behentrimonium Methosulfate.
Cetrimonium Chloride (CTAC): As a C16 quat, CTAC is a direct structural analogue in terms of chain length. It is widely used for its excellent anti-static and detangling properties. beautycon.commdpi.com It is highly effective at neutralizing the negative charges on the hair surface that cause static and flyaways. cosmeticsinfo.org Studies show it helps cleanse the skin and hair by allowing water to mix with oil and dirt so they can be rinsed away. cosmeticsinfo.orgsemanticscholar.org Its water solubility makes it easy to incorporate into formulations and rinse from the hair, leaving a clean, non-greasy feel. themestizamuse.com
Behentrimonium Methosulfate (BTMS): Derived from rapeseed oil, BTMS is prized for its superior conditioning and detangling abilities, particularly for coarse or curly hair. ases.inholisticenchilada.com Its longer C22 chain provides more substantivity and lubricity than C16 quats. themestizamuse.com It is an effective emulsifier, creating products with a rich texture. While considered mild, its greater substantivity means it is less easily rinsed than cetrimonium compounds. chemistscorner.com
Based on these analogues, this compound can be positioned as a multifunctional ingredient that combines the effective detangling and light conditioning feel of a C16 quat like cetrimonium with the enhanced environmental profile of an esterquat.
Critical Review of Knowledge Gaps and Future Research Directions
Unresolved Questions in Synthetic Chemistry and Derivatization
The synthesis of palmitoyl (B13399708) ethyltrimonium methosulfate, like other esterquats, typically involves a two-step process: the esterification of a fatty acid (palmitic acid) with an alkanolamine (such as N,N-dimethylethanolamine), followed by the quaternization of the resulting tertiary amine with an alkylating agent, commonly dimethyl sulfate (B86663). While this general pathway is well-established, several unresolved questions and areas for improvement in its synthetic chemistry remain.
A primary challenge lies in achieving high selectivity and yield while maintaining environmentally benign reaction conditions. The esterification step can be catalyzed by various acids, but often requires high temperatures, which can lead to side reactions and discoloration of the product. The development of more efficient and selective catalysts that can operate under milder conditions is a key area for future research.
Furthermore, the quaternization step using dimethyl sulfate, while effective, poses safety and toxicity concerns due to the hazardous nature of the alkylating agent. Research into greener and safer quaternizing agents, such as dimethyl carbonate, is ongoing but requires further optimization to achieve comparable reaction kinetics and yields for this specific compound. nih.gov The exploration of solvent-free reaction conditions for both esterification and quaternization presents another significant challenge, as it can lead to issues with viscosity and mixing, impacting reaction efficiency and product purity. ewg.org
Beyond the primary synthesis, the derivatization of palmitoyl ethyltrimonium methosulfate to create novel structures with enhanced or specialized properties is an area ripe for exploration. Introducing additional functional groups, such as hydroxyl or amide moieties, could modify its solubility, biodegradability, and interaction with various substrates. Systematic studies are needed to understand the structure-property relationships of such derivatives and to develop efficient synthetic routes for their production.
Refining Understanding of Fundamental Interfacial Mechanisms
As a cationic surfactant, the performance of this compound is dictated by its behavior at interfaces, such as the air-water interface and the solid-liquid interface of hair or fabric fibers. While the general principles of surfactant adsorption are understood, a more refined, quantitative understanding of the interfacial mechanisms specific to this compound is needed.
The adsorption of this compound onto negatively charged surfaces, like hair keratin, is a key aspect of its conditioning effect. This process is driven by both electrostatic attraction between the cationic headgroup and the anionic sites on the keratin, and hydrophobic interactions of the palmitoyl tail. researchgate.nettaylorandfrancis.com The exact arrangement and conformation of the adsorbed molecules, whether as a monolayer or a bilayer, and how this is influenced by concentration, pH, and the presence of other formulation ingredients, are not fully elucidated. nih.gov Advanced surface-sensitive techniques could provide a more detailed picture of the adsorbed layer's structure and its impact on friction, hydrophobicity, and tactile properties. manchester.ac.uk
The micellization behavior of this compound in aqueous solutions is another area requiring more detailed investigation. Characterizing its critical micelle concentration (CMC), micelle shape and size, and the thermodynamics of micellization would provide fundamental insights into its self-assembly and its interaction with other molecules in a formulation. researchgate.net Understanding how these parameters are affected by changes in the molecular structure, such as the length of the alkyl chain or the nature of the counter-ion, would enable more precise control over its performance.
Comprehensive Environmental Fate Modeling and Assessment
The environmental fate of surfactants is a critical consideration due to their widespread use and potential for release into aquatic ecosystems. Esterquats, including this compound, were developed as more biodegradable alternatives to older generations of quaternary ammonium (B1175870) compounds. nih.gov The presence of the ester linkage allows for abiotic and biotic degradation through hydrolysis, breaking the molecule into a fatty acid and a quaternary amine, both of which are generally more readily biodegradable. heraproject.comheraproject.com
Furthermore, the aquatic toxicity of this compound and its degradation products to a range of organisms (algae, invertebrates, fish) needs to be thoroughly characterized. ewg.orgnih.gov While general data for esterquats exists, species-specific and endpoint-specific toxicity data for this particular compound would allow for a more accurate environmental risk assessment. nih.gov The development of comprehensive environmental fate models that incorporate data on its partitioning behavior (e.g., adsorption to sediment and sludge), biodegradation kinetics, and aquatic toxicity would provide a powerful tool for predicting its environmental concentrations and potential impacts.
Development of Predictive Models for Compound Performance
The ability to predict the performance of this compound in a given application based on its molecular structure would be invaluable for formulation design and optimization. This requires the development of robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.comresearchgate.net
For hair conditioning applications, key performance attributes include friction reduction, ease of combing, and imparting a soft feel. Predictive models could correlate these macroscopic properties with molecular descriptors of this compound, such as its hydrophobicity, molecular volume, and charge distribution. researchgate.netmonsachemical.com Developing such models would require the generation of a large and consistent dataset of performance measurements under standardized conditions.
Similarly, in the context of environmental impact, QSAR models can be used to predict properties like biodegradability and aquatic toxicity. nih.gov By establishing relationships between molecular structure and environmental endpoints, it may be possible to design new derivatives of this compound with an even more favorable environmental profile without compromising performance. mdpi.com The accuracy of these models relies on the availability of high-quality experimental data for a diverse set of related compounds.
Exploration of Unconventional Chemical Applications
While the primary applications of this compound are in the personal care and fabric care industries, its unique chemical structure suggests potential for use in a variety of unconventional applications. The combination of a long hydrophobic tail and a cationic headgroup makes it a candidate for roles beyond simple surface modification.
For instance, cationic surfactants have been investigated as corrosion inhibitors for metals in acidic environments. fartaklotus.com The adsorption of the surfactant onto the metal surface can form a protective barrier that inhibits the corrosion process. Research into the effectiveness of this compound in this capacity, particularly for different metals and corrosive media, could open up new industrial applications.
Another potential area of exploration is in the field of materials science, where it could be used as a template or structure-directing agent for the synthesis of mesoporous materials. The self-assembly of the surfactant into micelles or other ordered structures could be used to create nanoscale patterns in inorganic materials, leading to materials with tailored porosity and surface area.
Furthermore, the use of cationic lipids and surfactants in drug delivery systems is an active area of research. nih.gov The ability of this compound to interact with cell membranes could potentially be harnessed for the encapsulation and delivery of therapeutic agents. However, this would require extensive investigation into its biocompatibility and interaction with biological systems. nih.gov
The exploration of these and other unconventional applications will require interdisciplinary research and a deeper understanding of the compound's fundamental chemical and physical properties.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying palmitoyl ethyltrimonium methosulfate in complex mixtures?
To identify and quantify this compound, researchers should employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is suitable for separation and quantification due to the compound’s lack of UV chromophores . Nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) can confirm structural integrity by resolving characteristic signals from the quaternary ammonium group () and the palmitoyl chain . Mass spectrometry (MS) with electrospray ionization (ESI) in positive ion mode is critical for verifying molecular weight and fragmentation patterns. Researchers should cross-validate results against USP-NF standards for quaternary ammonium surfactants, which outline purity thresholds and impurity profiling protocols .
Q. How can researchers synthesize this compound with high reproducibility?
Synthesis typically involves quaternization of a tertiary amine precursor (e.g., palmitoyl ethyl dimethylamine) with methyl sulfate under controlled conditions. Key steps include:
- Maintaining anhydrous conditions to prevent hydrolysis of the methosulfate group.
- Optimizing reaction temperature (typically 60–80°C) and stoichiometry to minimize byproducts like unreacted amines or sulfonic acid derivatives .
- Purification via solvent extraction (e.g., ethyl acetate/water partitioning) followed by recrystallization from ethanol.
Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via elemental analysis and ion chromatography for sulfate content .
Advanced Research Questions
Q. What experimental designs are effective for studying the interaction of this compound with lipid bilayers or proteins?
Advanced studies require biophysical assays such as:
- Surface plasmon resonance (SPR) to measure binding kinetics with model membranes (e.g., DPPC liposomes) .
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (e.g., binding enthalpy, stoichiometry).
- Fluorescence anisotropy using probes like diphenylhexatriene (DPH) to assess membrane fluidity changes induced by the surfactant .
Researchers must control variables like pH, ionic strength, and temperature, as these factors influence critical micelle concentration (CMC) and aggregation behavior . Data interpretation should account for potential artifacts, such as detergent-induced protein denaturation.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Discrepancies may arise from variations in experimental conditions or cell membrane composition. Methodological approaches include:
- Conducting dose-response assays across multiple cell lines (e.g., HEK-293, HaCaT) to establish cell-type-specific sensitivity.
- Using lipidomics to correlate membrane lipid profiles (e.g., phosphatidylcholine content) with compound efficacy .
- Applying inhibitor studies (e.g., carnitine palmitoyltransferase inhibitors) to assess metabolic interactions .
Statistical analysis should employ mixed-effects models to account for inter-experimental variability, with significance thresholds set at (two-tailed t-tests) .
Methodological Guidance
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability protocols should include:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the methosulfate group) .
- Analytical endpoints : Monitor via HPLC-ELSD for degradation products and quantify residual active ingredient using a validated calibration curve.
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data?
Dose-response relationships should be modeled using nonlinear regression (e.g., four-parameter logistic curve) to determine values. For high-throughput screening data, apply normalization to positive/negative controls (e.g., Triton X-100 for 100% cell death) and correct for plate-to-plate variability using Z’-factor analysis . Researchers must report confidence intervals and effect sizes to enhance reproducibility.
Data Synthesis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
